![molecular formula C19H20ClN5O B2812070 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-92-3](/img/structure/B2812070.png)
5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is often associated with significant biological activity.
Preparation Methods
The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-methylphenylamine with 4-ethylbenzyl chloride to form an intermediate, which is then cyclized with appropriate reagents to form the triazole ring.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the 5-chloro-2-methylphenyl group undergoes nucleophilic substitution under specific conditions. For example:
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Hydroxide-mediated displacement : Reacting with NaOH (1.0 M) in ethanol at 80°C replaces chlorine with hydroxyl groups, forming 5-amino-N-(5-hydroxy-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide .
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Amination : Using NH₃ in DMF at 120°C replaces chlorine with an amine group.
Reaction Type | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Hydroxylation | NaOH/EtOH, 80°C | Hydroxy derivative | 72 |
Amination | NH₃/DMF, 120°C | Amino derivative | 68 |
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and coupling reactions:
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Acid/Base Hydrolysis :
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Coupling Reactions : The carboxamide reacts with thionyl chloride to form an acyl chloride intermediate, enabling peptide bond formation with amines (e.g., glycine ethyl ester) .
Triazole Ring Modifications
The 1,2,3-triazole core undergoes regioselective functionalization:
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Electrophilic Aromatic Substitution :
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Nitration (HNO₃/H₂SO₄) at the C4 position yields 5-amino-4-nitro derivatives.
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Halogenation (Br₂/FeCl₃) introduces bromine at C5.
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Cycloaddition : The triazole participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis to form bis-triazole systems .
Amino Group Transformations
The primary amine at C5 reacts as follows:
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Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with β-naphthol to form azo derivatives .
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield imines .
Aromatic Ring Functionalization
The 4-ethylphenyl and 5-chloro-2-methylphenyl groups undergo:
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Friedel-Crafts Alkylation : With tert-butyl chloride/AlCl₃, ethyl groups are introduced para to existing substituents.
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Suzuki-Miyaura Coupling : The chloro substituent couples with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst .
Metal Coordination
The triazole nitrogen atoms and carboxamide oxygen act as ligands:
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Copper(II) Complexes : Forms octahedral complexes with CuCl₂ in methanol, confirmed by UV-Vis (λmax = 610 nm) and ESR spectroscopy .
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Palladium Catalysis : Serves as a supporting ligand in Heck cross-coupling reactions .
Redox Reactions
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Reduction : Hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole.
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Oxidation : KMnO₄ in acidic conditions oxidizes the ethyl group on the 4-ethylphenyl moiety to a carboxylic acid.
Stability Under Experimental Conditions
Condition | Stability Outcome |
---|---|
pH 2–6 (aqueous, 25°C) | Stable for >24 hr |
pH >10 | Amide hydrolysis initiates within 2 hr |
UV light (254 nm) | Degrades to unidentified products in 6 hr |
Comparative Reaction Kinetics
Reaction rates for key transformations:
Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Amide hydrolysis (acid) | 3.2 × 10⁻⁴ | 58.3 |
Chlorine substitution | 1.8 × 10⁻³ | 42.1 |
Triazole nitration | 4.5 × 10⁻⁵ | 67.9 |
Scientific Research Applications
5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Compared to these compounds, 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chloro and ethyl substituents, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-3-13-5-7-14(8-6-13)11-25-18(21)17(23-24-25)19(26)22-16-10-15(20)9-4-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVABMOUTXLCFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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